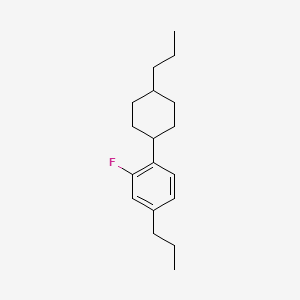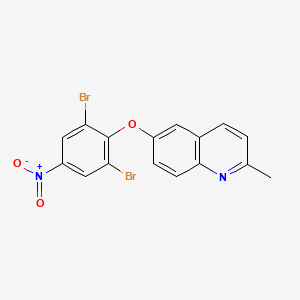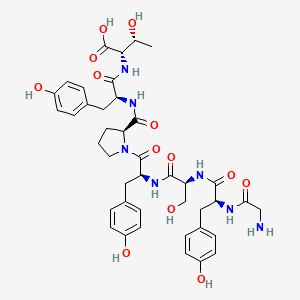![molecular formula C13H14N2OS B14193143 Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- CAS No. 832724-99-9](/img/structure/B14193143.png)
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is a complex organic compound with a unique structure that includes a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- typically involves the reaction of thiazole derivatives with acetamide under controlled conditions. One common method includes the use of a thiazole precursor, which is reacted with acetamide in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thiazole ring and the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-methyl-N-(4-methylphenyl)-
Uniqueness
Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]- is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other acetamide derivatives.
属性
CAS 编号 |
832724-99-9 |
|---|---|
分子式 |
C13H14N2OS |
分子量 |
246.33 g/mol |
IUPAC 名称 |
N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C13H14N2OS/c1-10-9-17-13(14-11(2)16)15(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChI 键 |
AFBDTKLKHPWSFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=NC(=O)C)N1CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
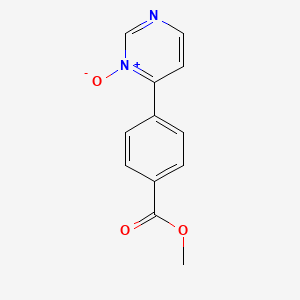
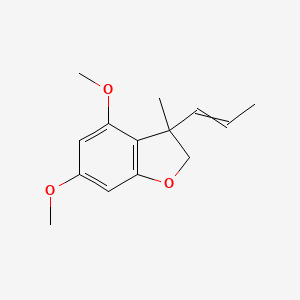
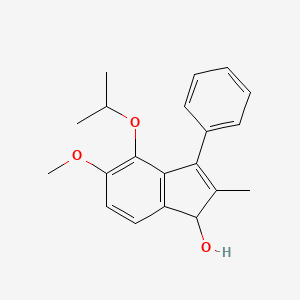
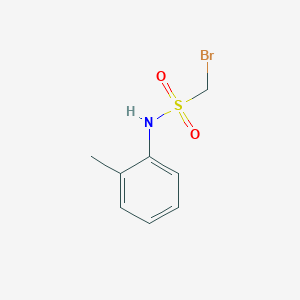
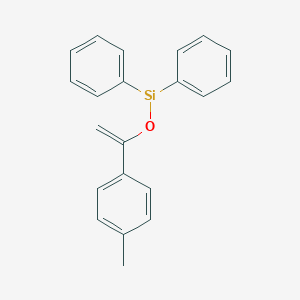
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
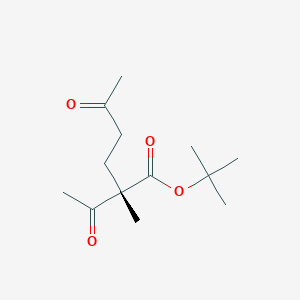
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
